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molecular formula C9H11NO B8553874 5-Formylbicyclo[2.2.1]heptane-2-carbonitrile

5-Formylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B8553874
M. Wt: 149.19 g/mol
InChI Key: ADBHRKSAERMERV-UHFFFAOYSA-N
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Patent
US09227925B2

Procedure details

89.5 g (0.6 mol) of 2-Cyano-5-formyl bicyclo[2.2.1]heptane and 2-cyano-6-formyl bicyclo[2.2.1]heptane which had been obtained in Example 1, methanol (89.5 g) and 4.5 g (as dried mass) of Raney cobalt catalyst (cobalt 94 mass %, aluminum 3.5 mass %, manganese 2.1 mass %) obtained by developing a cobalt-aluminum alloy containing manganese were added in a stainless steel autoclave of electromagnetic stirring having an inner volume of 0.5 liter, and ammonia gas (24.5 g, 1.44 mol) was blown in the autoclave.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5](C=O)[CH2:6]2)#[N:2].[CH3:12][OH:13]>[Co]>[C:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH2:5][CH:6]2[CH:12]=[O:13])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C2C(CC(C1)C2)C=O
Name
Quantity
89.5 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C2CC(C(C1)C2)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mol
AMOUNT: MASS 89.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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